2-(Methylsulfonimidoyl)aniline 2-(Methylsulfonimidoyl)aniline
Brand Name: Vulcanchem
CAS No.: 67483-70-9
VCID: VC4122400
InChI: InChI=1S/C7H10N2OS/c1-11(9,10)7-5-3-2-4-6(7)8/h2-5,9H,8H2,1H3
SMILES: CS(=N)(=O)C1=CC=CC=C1N
Molecular Formula: C7H10N2OS
Molecular Weight: 170.23 g/mol

2-(Methylsulfonimidoyl)aniline

CAS No.: 67483-70-9

Cat. No.: VC4122400

Molecular Formula: C7H10N2OS

Molecular Weight: 170.23 g/mol

* For research use only. Not for human or veterinary use.

2-(Methylsulfonimidoyl)aniline - 67483-70-9

Specification

CAS No. 67483-70-9
Molecular Formula C7H10N2OS
Molecular Weight 170.23 g/mol
IUPAC Name 2-(methylsulfonimidoyl)aniline
Standard InChI InChI=1S/C7H10N2OS/c1-11(9,10)7-5-3-2-4-6(7)8/h2-5,9H,8H2,1H3
Standard InChI Key FULSFYWIHLUPAJ-UHFFFAOYSA-N
SMILES CS(=N)(=O)C1=CC=CC=C1N
Canonical SMILES CS(=N)(=O)C1=CC=CC=C1N

Introduction

Chemical Identity and Structural Features

Molecular and Structural Characteristics

2-(Methylsulfonimidoyl)aniline belongs to the sulfonimidamide class, distinguished by its sulfonimidoyl functional group. The molecule consists of an aniline backbone (C₆H₅NH₂) modified at the ortho position with a methylsulfonimidoyl moiety (-S(O)(NH)CH₃). Key structural parameters include:

PropertyValueSource
Molecular FormulaC₇H₁₀N₂OS
Molecular Weight170.23 g/mol
Density1.28 g/cm³
Boiling Point306.2°C at 760 mmHg
Flash Point139°C
Exact Mass170.05100
LogP (Partition Coefficient)2.85

The compound’s planar aromatic ring and polar sulfonimidoyl group contribute to its solubility in organic solvents like ethyl acetate and dichloromethane . X-ray crystallography and computational studies reveal that the sulfonimidoyl group adopts a trigonal pyramidal geometry around the sulfur atom, with bond angles consistent with sp³ hybridization .

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are critical for characterizing 2-(methylsulfonimidoyl)aniline:

  • ¹H NMR (400 MHz, CDCl₃): Signals at δ 7.71–7.67 ppm (aromatic protons), δ 4.73–4.15 ppm (NH and CH₃ groups), and δ 2.29 ppm (sulfonimidoyl protons) .

  • ¹³C NMR (101 MHz, CDCl₃): Peaks at δ 174.7 ppm (sulfonimidoyl carbon) and δ 129.3–127.0 ppm (aromatic carbons) .

  • MS (ESI): A molecular ion peak at m/z 170.23 [M+H]⁺ confirms the molecular weight .

Synthetic Methodologies

Enantiospecific Synthesis via Sulfonimidoyl Fluorides

A landmark method involves the reaction of chiral sulfonimidoyl fluorides with anilines in the presence of Ca(NTf₂)₂. This approach, reported by Anadys Pharmaceuticals, achieves high enantiomeric excess (ee) by leveraging calcium’s coordination with the sulfonimidoyl fluoride. Computational studies (ωB97XD/6-311+G(d,p) level) show that Ca(NTf₂)₂ forms a six-membered chelate ring with the sulfonimidoyl fluoride, stabilizing the transition state and enabling selective amine attack . For example:

R-S(O)(F)NH+Ar-NH2Ca(NTf2)2R-S(O)(NH-Ar)NH+HF\text{R-S(O)(F)NH} + \text{Ar-NH}_2 \xrightarrow{\text{Ca(NTf}_2\text{)}_2} \text{R-S(O)(NH-Ar)NH} + \text{HF}

This method avoids racemization and is scalable to gram quantities .

Alternative Routes

  • Nitration-Reduction Sequence: Nitration of toluene derivatives followed by sulfonimidoyl group introduction via thiolation and oxidation.

  • Direct Sulfonimidoylation: Reaction of aniline with methylsulfonimidoyl chloride in the presence of a base, though this method often yields mixtures requiring chromatographic purification.

Physicochemical and Reactivity Profiles

Thermal and Solubility Properties

The compound’s high boiling point (306.2°C) and moderate logP (2.85) suggest stability under reflux conditions and compatibility with lipophilic reaction environments . Its solubility profile includes:

  • Polar Solvents: Methanol, ethanol, DMSO.

  • Nonpolar Solvents: Ethyl acetate, dichloromethane .

Reactivity in Organic Transformations

2-(Methylsulfonimidoyl)aniline participates in:

  • N-Alkylation: Reacts with alkyl halides under basic conditions (e.g., NaOH) to form N-alkylated derivatives.

  • Electrophilic Aromatic Substitution: The electron-withdrawing sulfonimidoyl group directs incoming electrophiles to the meta position.

  • Coordination Chemistry: Acts as a ligand for transition metals (e.g., Pd, Cu) in catalytic cycles, leveraging its NH and SO groups .

Applications in Pharmaceutical and Materials Science

Drug Discovery

The sulfonimidoyl group mimics sulfonamides, a common pharmacophore in antibiotics (e.g., sulfamethoxazole). Preclinical studies suggest that 2-(methylsulfonimidoyl)aniline derivatives inhibit bacterial dihydropteroate synthase (DHPS), a target for antimicrobial agents .

Catalysis and Material Synthesis

  • Asymmetric Catalysis: Chiral sulfonimidamides derived from this compound serve as ligands in enantioselective hydrogenation .

  • Polymer Chemistry: Incorporated into polyamides to enhance thermal stability and solubility.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator